molecular formula C7H10N2O2 B13611833 4-(Azetidin-3-yloxy)-5-methylisoxazole

4-(Azetidin-3-yloxy)-5-methylisoxazole

Cat. No.: B13611833
M. Wt: 154.17 g/mol
InChI Key: UDQGBSPNNKEQJV-UHFFFAOYSA-N
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Description

4-(azetidin-3-yloxy)-5-methyl-1,2-oxazole is a heterocyclic compound that features both azetidine and oxazole rings These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azetidin-3-yloxy)-5-methyl-1,2-oxazole typically involves the formation of the azetidine and oxazole rings followed by their coupling. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives .

Industrial Production Methods

Industrial production of such compounds often involves scalable synthetic routes that ensure high yield and purity. The Suzuki–Miyaura cross-coupling reaction is frequently employed for the diversification of heterocyclic amino acid derivatives, including those containing azetidine and oxazole rings . This method allows for the efficient production of the compound on a larger scale, making it suitable for industrial applications.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(azetidin-3-yloxy)-5-methyl-1,2-oxazole stands out due to its combined azetidine and oxazole rings, which provide a unique set of chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry, making it a valuable compound for further research and development.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

4-(azetidin-3-yloxy)-5-methyl-1,2-oxazole

InChI

InChI=1S/C7H10N2O2/c1-5-7(4-9-11-5)10-6-2-8-3-6/h4,6,8H,2-3H2,1H3

InChI Key

UDQGBSPNNKEQJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)OC2CNC2

Origin of Product

United States

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